

L-VALINE (N): Technical Specifications & Experimental Applications[1][2][3]

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Compound of Interest

Compound Name: L-VALINE (15N)

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Executive Summary

This technical guide details the physicochemical properties, experimental utility, and handling protocols for L-Valine (

N) (Nitrogen-15 labeled L-Valine).[1][2] Designed for researchers in structural biology and metabolomics, this document moves beyond basic product data to explore the mechanistic role of

N-Valine in NMR backbone assignment, metabolic flux analysis (MFA), and quantitative proteomics.[2] It addresses critical challenges such as isotopic scrambling via transamination and provides validated workflows for minimizing experimental error.[2]

Physicochemical Specifications

L-Valine (

N) replaces the naturally abundant

N atom (99.6% abundance) with the stable isotope

N.[2] This substitution alters the nuclear magnetic properties and molecular mass without

significantly impacting the biochemical behavior in in vivo systems, although kinetic isotope effects (KIE) are negligible for most biological timescales.[2]

Table 1: Comparative Properties of Natural vs. N-L-Valine[4]

Property	Natural L-Valine (N)	L-Valine (N)	Relevance
Molecular Formula			Stoichiometry unchanged.[2]
Molecular Weight	117.15 g/mol	118.14 g/mol	+1 Da mass shift for MS detection.
Nitrogen Spin	(Quadrupolar)		Critical for high-resolution NMR (narrow lines).[2]
Gyromagnetic Ratio	1.934×10 rad[2]·T ·s	-2.713×10 rad[2]·T ·s	Negative sign affects phase in NMR pulse sequences.[2]
Isotopic Purity	~0.37% N	>98% N	High enrichment required for sensitivity.
Solubility (H O)	~58.5 g/L (25°C)	~58.5 g/L	Identical solubility profile.[2]
Chemical Shift (N)	N/A	110–135 ppm	Backbone amide region in proteins.[2]

Applications in Structural Biology (NMR)[4][5][6][7] Mechanism of Action

In protein NMR,

N-Valine is primarily used to simplify the spectra of large or crowded proteins.[2] While uniform labeling (

NH

Cl) labels all residues, specific labeling with

N-Valine restricts signals to Valine residues only.[2]

- **Backbone Assignment:** Valine residues are hydrophobic and often buried in protein cores or located at subunit interfaces.[2] Their backbone amide (

) resonances provide critical structural anchors.[2]

- **Spectral Filtering:** In a

HSQC experiment, a specifically labeled sample will show peaks only for Valine residues, drastically reducing spectral overlap in proteins >25 kDa.[2]

Experimental Consideration: The "Scrambling" Problem

Unlike some amino acids, Valine is subject to transamination.[2] The enzyme Branched-Chain Aminotransferase (BCAT) reversibly transfers the

N amino group from Valine to

-ketoglutarate, forming Glutamate (

N) and

-ketoisovalerate.[2]

- **Consequence:** If metabolic activity is not controlled, the

N label will "leak" into Glutamate, Glutamine, Aspartate, and Leucine, destroying the specificity of the label.[2]

- **Solution:** Use auxotrophic strains (e.g., E. coli DL39) or repress transaminase activity by supplementing the media with an excess of unlabeled amino acids (isoleucine, leucine) to feedback-inhibit the pathway, though auxotrophy is the gold standard.[2]

Applications in Mass Spectrometry & Fluxomics[8]

[9]

Metabolic Flux Analysis (MFA)

N-Valine serves as a tracer for nitrogen metabolism. By monitoring the mass shift (+1 Da) in downstream metabolites, researchers can quantify the activity of BCAA catabolism pathways.

[2]

Targeted Proteomics

While Lysine and Arginine are standard for SILAC (due to Trypsin specificity), Valine labeling is used for:

- Turnover Studies: Measuring the synthesis/degradation rates of Valine-rich proteins (e.g., Elastin, Hemoglobin).
- Non-Canonical Cleavage: When using enzymes like Chymotrypsin or Elastase (which cleave at hydrophobic residues including Valine),

N-Valine provides the necessary mass tag for quantitation.[2]

Experimental Protocols

Protocol A: Preparation of M9 Minimal Media for Specific Labeling

Objective: Express a protein in E. coli with

N-Valine incorporated while minimizing isotopic scrambling.[2]

Reagents:

- M9 Salts (10x stock)
- Glucose (Carbon source)[2]
- NH

Cl (Natural abundance nitrogen source for non-Valine residues)[2]

- L-Valine (N) (Target isotope)^{[3][4][1][2][5]}
- Unlabeled Amino Acid Mix (containing all other 19 AA)

Step-by-Step Workflow:

- Base Media: Prepare 1L of M9 media with 1x M9 salts, 2 mM MgSO₄, 0.1 mM CaCl₂, and 0.4% Glucose.
- Nitrogen Source: Add 1 g/L naturally abundant NH₄Cl.^[2] This ensures that any de novo synthesized amino acids are unlabeled.^[2]
- Inhibition Block: Add unlabeled L-Isoleucine and L-Leucine (100 mg/L each) to suppress biosynthetic operons for BCAAs.^[2]
- Tracer Addition: Add L-Valine (N) at 50–100 mg/L.
 - Note: Add the labeled Valine 15–30 minutes prior to induction (IPTG) to deplete intracellular unlabeled Valine pools.^[2]
- Induction: Induce protein expression at OD₆₀₀ ~0.7.
- Harvest: Centrifuge cells after 4–16 hours depending on temperature (37°C vs 18°C).

Protocol B: Quality Control via Mass Spectrometry

Objective: Verify isotopic enrichment percentage of the purified protein.

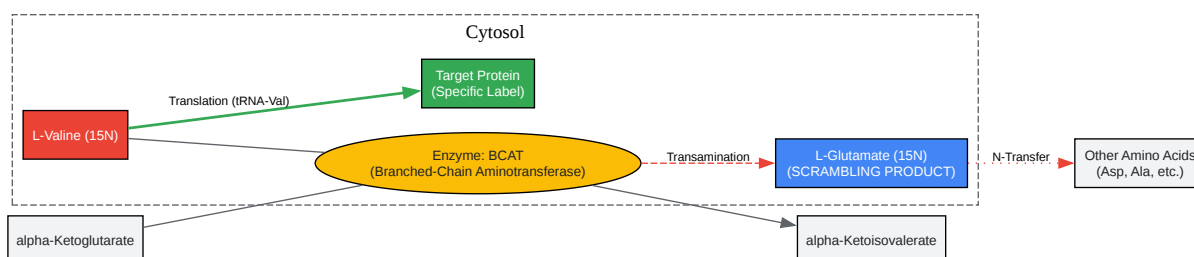
- Digestion: Perform a standard tryptic digest of the purified protein.

- LC-MS/MS: Inject peptides onto a high-resolution mass spectrometer (e.g., Orbitrap).[2]
- Data Analysis:
 - Identify Valine-containing peptides.[2]
 - Calculate the ratio of the heavy peak (M+1 per Valine) to the light peak.[2]
 - Validation Criteria: >95% incorporation is required for high-quality NMR data.[2]

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of

N-Valine and the mechanism of isotopic scrambling via the BCAT enzyme.



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Caption: Figure 1: Metabolic fate of L-Valine (

N).[2] Green arrow indicates desired incorporation; red dashed path indicates isotopic scrambling via BCAT.[2]

References

- Cambridge Isotope Laboratories. (n.d.).[2] L-Valine (15N, 98%) Product Specifications. Retrieved from

- Kainosho, M., et al. (2006).[2] Optimal isotope labelling for NMR protein structure determinations. Nature. Retrieved from
- MedChemExpress. (2024). L-Valine-15N Chemical Properties and Safety Data. Retrieved from
- National Institutes of Health (NIH). (2023).[2] One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central. Retrieved from
- Thermo Fisher Scientific. (n.d.).[2] SILAC Metabolic Labeling Systems and Amino Acids. Retrieved from

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Sources

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [isotope.com](https://www.isotope.com) [[isotope.com](https://www.isotope.com)]
- 4. [isotope.com](https://www.isotope.com) [[isotope.com](https://www.isotope.com)]
- 5. L-Valine-15N_TargetMol [[targetmol.com](https://www.targetmol.com)]
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